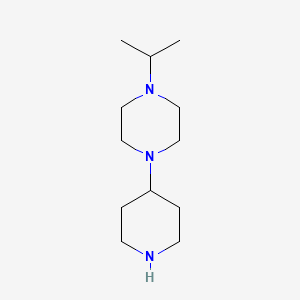

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Overview

Description

“1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine” is a chemical compound with the molecular formula C12H25N3 . It has a molecular weight of 211.35 . The IUPAC name for this compound is 1-piperidin-4-yl-4-propan-2-ylpiperazine .

Molecular Structure Analysis

The InChI code for “1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine” is 1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

1. Therapeutic and Diagnostic Applications in Oncology

The analogues of σ receptor ligand PB28, which have been modified to include more polar functional groups and reduced lipophilicity, show potential for therapeutic and diagnostic applications in oncology. Compound (-)-(S)-9, in particular, exhibits σ(2)-selective agent properties and moderate activity at the P-gp efflux pump, suggesting its utility in tumor cell targeting without significant antiproliferative activity, making it suitable for positron emission tomography (PET) radiotracer development (Abate et al., 2011).

2. Enhancement of Pharmacokinetic Profiles

The fluorination of piperazine and piperidine ligands has been shown to significantly reduce the basicity of these compounds, which in turn improves their oral absorption and pharmacokinetic profiles. This chemical modification enhances the selectivity and efficacy of these ligands for the 5-HT1D receptor, which is crucial for developing more effective therapeutics with better bioavailability (van Niel et al., 1999).

3. Antiarrhythmic and Antihypertensive Effects

Novel derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with 3-(4-arylpiperazin-1-yl)propyl moiety have demonstrated strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, suggesting a significant potential for the treatment of cardiovascular disorders (Malawska et al., 2002).

4. Potential α1-AR Antagonists

The synthesis and biological evaluation of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives have identified compounds with promising α1-AR antagonistic activities. These findings highlight their potential in developing new therapies targeting α1-adrenergic receptors (Li et al., 2008).

Safety and Hazards

The safety information available indicates that “1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine” may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1-piperidin-4-yl-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXULXXQIHKDVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651204 | |

| Record name | 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine | |

CAS RN |

202991-78-4 | |

| Record name | 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)

![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)